molecular formula C5H5BrF2N2 B2814355 4-Bromo-5-(difluoromethyl)-1-methylimidazole CAS No. 2248329-11-3

4-Bromo-5-(difluoromethyl)-1-methylimidazole

Cat. No.: B2814355
CAS No.: 2248329-11-3
M. Wt: 211.01
InChI Key: BZLSNBKIKWPHBU-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-1-methylimidazole is a heterocyclic compound featuring a bromine atom, a difluoromethyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(difluoromethyl)-1-methylimidazole typically involves the bromination of 5-(difluoromethyl)-1-methylimidazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to prevent over-bromination and to ensure high selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(difluoromethyl)-1-methylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction Reactions: The difluoromethyl group can be oxidized or reduced, although these reactions are less common.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Coupling Reactions: Utilize palladium catalysts, boronic acids, or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Reactions: Yield substituted imidazoles with various functional groups replacing the bromine atom.

    Coupling Reactions: Produce biaryl or heteroaryl compounds with extended conjugation and potential biological activity.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-1-methylimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-1-methylimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore in medicinal chemistry.

Comparison with Similar Compounds

  • 4-Bromo-5-(difluoromethyl)-1H-pyrazole
  • 5-Bromo-2-(difluoromethyl)-1-methylimidazole
  • 4-Chloro-5-(difluoromethyl)-1-methylimidazole

Comparison: 4-Bromo-5-(difluoromethyl)-1-methylimidazole is unique due to the presence of both a bromine atom and a difluoromethyl group on the imidazole ring. This combination imparts distinct reactivity and potential biological activity compared to its analogs. The difluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a handle for further functionalization through substitution or coupling reactions.

Properties

IUPAC Name

4-bromo-5-(difluoromethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-9-4(6)3(10)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLSNBKIKWPHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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